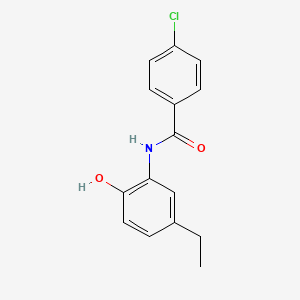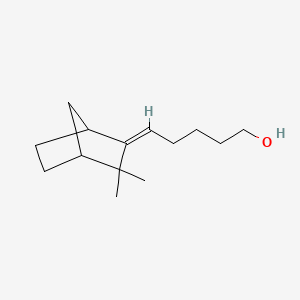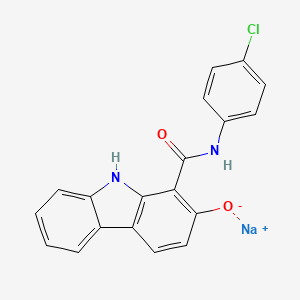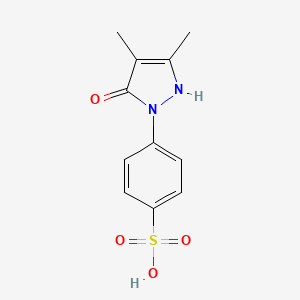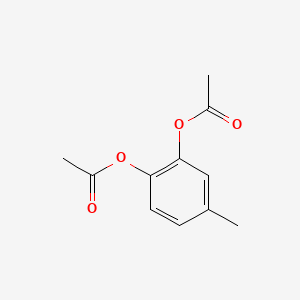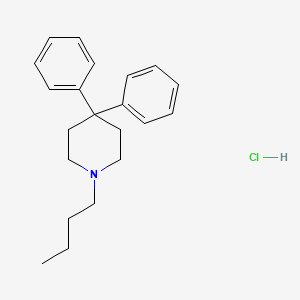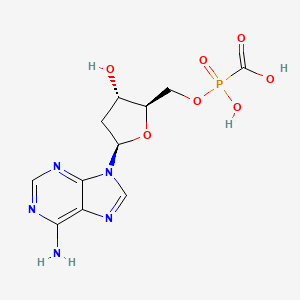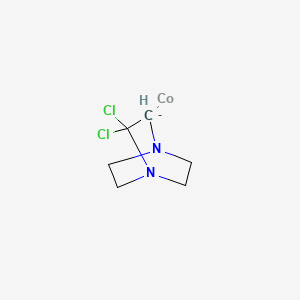
N-(3-(Dimethylamino)propyl)palmitamide phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfato de palmitamida de N-(3-(dimetilamino)propil): es un compuesto orgánico que pertenece a la clase de las amidas. Es conocido por sus propiedades anfífilas, lo que lo hace útil en diversas aplicaciones, particularmente en el campo de los tensioactivos y productos de cuidado personal. La estructura del compuesto incluye una larga cadena de palmitamida hidrófoba y un grupo dimetilamino hidrófilo, lo que contribuye a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de fosfato de palmitamida de N-(3-(dimetilamino)propil) típicamente implica la reacción del ácido palmítico con 3-(dimetilamino)propilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del enlace amida deseado. El proceso se puede resumir de la siguiente manera:
Reactivos: Ácido palmítico y 3-(dimetilamino)propilamina.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida.
Métodos de producción industrial: En un entorno industrial, la producción de fosfato de palmitamida de N-(3-(dimetilamino)propil) puede implicar reactores a gran escala y técnicas de procesamiento continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El uso de sistemas automatizados garantiza la calidad y eficiencia constantes en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de palmitamida de N-(3-(dimetilamino)propil) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El fosfato de palmitamida de N-(3-(dimetilamino)propil) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como tensioactivo en diversas formulaciones químicas, mejorando la solubilidad y la estabilidad de los compuestos.
Biología: El compuesto se estudia por su posible papel en las interacciones de la membrana celular y las vías de señalización.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en sistemas de administración de fármacos debido a su naturaleza anfífila.
Industria: Se utiliza en la formulación de productos de cuidado personal, como champús y acondicionadores, debido a su capacidad para mejorar la textura y el rendimiento
Mecanismo De Acción
El mecanismo de acción del fosfato de palmitamida de N-(3-(dimetilamino)propil) implica su interacción con las membranas celulares y las proteínas. La naturaleza anfífila del compuesto le permite integrarse en bicapas lipídicas, afectando la fluidez y la permeabilidad de la membrana. Esto puede influir en varios procesos celulares, incluida la transducción de señales y los mecanismos de transporte. El grupo dimetilamino también puede interactuar con objetivos moleculares específicos, modulando su actividad y función .
Comparación Con Compuestos Similares
Compuestos similares:
- N-(3-(Dimetilamino)propil)metacrilamida
- N-(3-(Dimetilamino)propil)hexadecanamida
- Palmitamida de dimetilaminopropil
Comparación: El fosfato de palmitamida de N-(3-(dimetilamino)propil) es único debido a su grupo fosfato, que mejora su solubilidad y reactividad en comparación con compuestos similares. La presencia del grupo fosfato también permite interacciones adicionales con moléculas biológicas, lo que lo hace más versátil en diversas aplicaciones .
Propiedades
Número CAS |
83721-44-2 |
|---|---|
Fórmula molecular |
C21H47N2O5P |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4) |
Clave InChI |
LYLHCMPPGKXRFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

